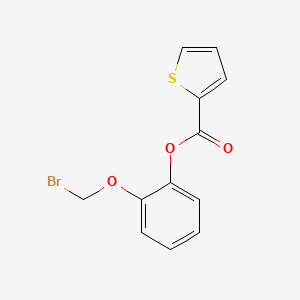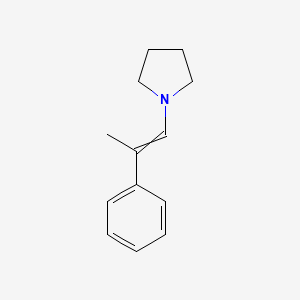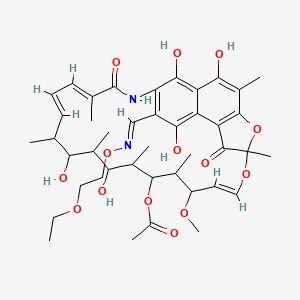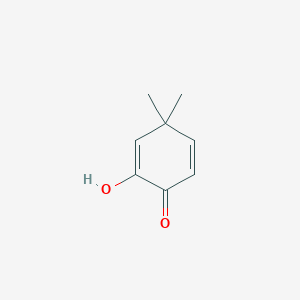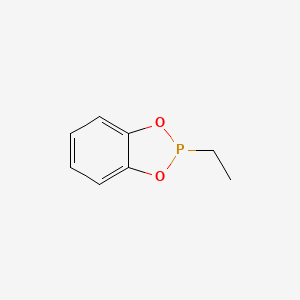
(2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane is an organic compound with the molecular formula C8H9N3O4S It is characterized by the presence of a dinitrophenyl group attached to an imino-dimethyl-lambda4-sulfane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane typically involves the reaction of 2,4-dinitrophenylhydrazine with dimethyl sulfoxide (DMSO) under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes intramolecular rearrangement to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
(2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of (2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function and activity of the target molecules. The pathways involved include nucleophilic addition and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: An organic compound with similar dinitrophenyl functionality, used in explosives and as a pesticide.
2,4-Dinitrophenylhydrazine: A reagent used for the detection of carbonyl compounds.
Propriétés
Numéro CAS |
37873-98-6 |
|---|---|
Formule moléculaire |
C8H9N3O4S |
Poids moléculaire |
243.24 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl)imino-dimethyl-λ4-sulfane |
InChI |
InChI=1S/C8H9N3O4S/c1-16(2)9-7-4-3-6(10(12)13)5-8(7)11(14)15/h3-5H,1-2H3 |
Clé InChI |
RJNCKRLXEVKKBY-UHFFFAOYSA-N |
SMILES canonique |
CS(=NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile](/img/structure/B14664466.png)
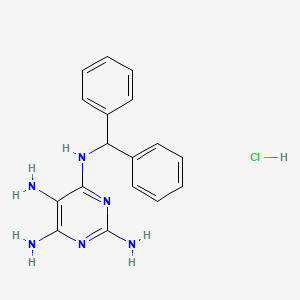
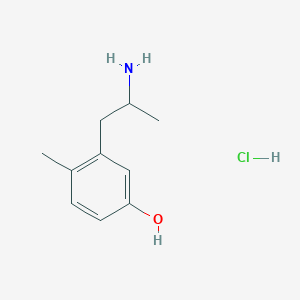
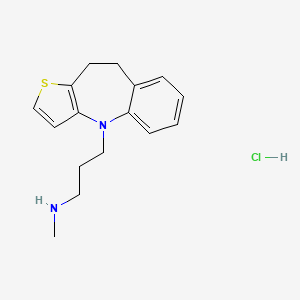
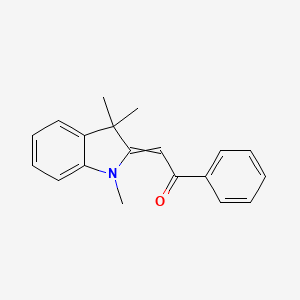
![2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14664503.png)
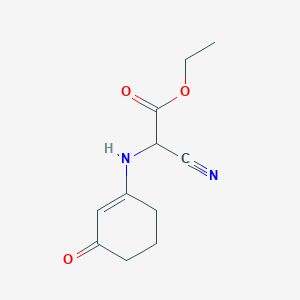
![[(E)-hydrazinylidenemethyl]urea;hydrochloride](/img/structure/B14664530.png)
